4-(dimethylamino)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide
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Overview
Description
4-(dimethylamino)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole core, followed by the introduction of the dimethylamino and methylthio groups. The final step involves the formation of the benzamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-(dimethylamino)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine .
Scientific Research Applications
4-(dimethylamino)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide has been investigated for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 4-(dimethylamino)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For example, as an HIV-1 reverse transcriptase inhibitor, it binds to the allosteric site of the enzyme, preventing the transcription of viral RNA into DNA. This inhibition is achieved through stable binding interactions, which are supported by docking and kinetic analyses .
Comparison with Similar Compounds
Similar Compounds
4-(6-(dimethylamino)benzo[d]thiazol-2-yl)benzaldehyde: Shares a similar benzothiazole core but differs in the functional groups attached.
4,7-Diarylbenzo[c][1,2,5]thiadiazoles: These compounds also contain a benzothiazole moiety and are used in various applications, including as fluorophores and photocatalysts.
Uniqueness
4-(dimethylamino)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit HIV-1 reverse transcriptase with high specificity and potency sets it apart from other benzothiazole derivatives .
Properties
IUPAC Name |
4-(dimethylamino)-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS2/c1-20(2)12-6-4-11(5-7-12)16(21)19-17-18-14-9-8-13(22-3)10-15(14)23-17/h4-10H,1-3H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXMPUNYTZMZAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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